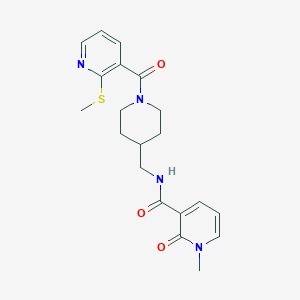
(4-Methoxyphenyl)(4-(6-methoxypyridazin-3-yl)piperazin-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Methoxyphenyl)(4-(6-methoxypyridazin-3-yl)piperazin-1-yl)methanone is a novel compound that has gained significant attention in the field of medicinal chemistry. It is a potential drug candidate that has been investigated for its therapeutic properties.
Mécanisme D'action
The exact mechanism of action of (4-Methoxyphenyl)(4-(6-methoxypyridazin-3-yl)piperazin-1-yl)methanone is not fully understood. However, it is believed to act on various neurotransmitter systems in the brain, including the serotonin and dopamine systems. It may also modulate the activity of ion channels and receptors in the brain.
Biochemical and Physiological Effects:
This compound has been found to have significant biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models. It has also been found to have anxiolytic and antidepressant effects. Additionally, it has been found to have anticonvulsant properties.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of (4-Methoxyphenyl)(4-(6-methoxypyridazin-3-yl)piperazin-1-yl)methanone is its potential therapeutic properties. It has been found to have significant anti-inflammatory, analgesic, and anticonvulsant activities in animal models. It has also been found to have potential as an antidepressant and anxiolytic agent. However, one of the limitations of this compound is its limited availability. It is a novel compound that is not widely available, which can make it difficult to conduct research.
Orientations Futures
There are several future directions for the research of (4-Methoxyphenyl)(4-(6-methoxypyridazin-3-yl)piperazin-1-yl)methanone. One of the future directions is to investigate its potential as a therapeutic agent for various neurological disorders, such as depression, anxiety, and epilepsy. Another future direction is to explore its potential as a painkiller, particularly for chronic pain. Additionally, further research is needed to understand the exact mechanism of action of this compound and to develop more efficient synthesis methods to make it more widely available for research purposes.
In conclusion, this compound is a novel compound that has significant potential as a therapeutic agent. It has been found to have anti-inflammatory, analgesic, anticonvulsant, anxiolytic, and antidepressant properties. Further research is needed to explore its potential as a therapeutic agent for various neurological disorders and to develop more efficient synthesis methods.
Méthodes De Synthèse
The synthesis of (4-Methoxyphenyl)(4-(6-methoxypyridazin-3-yl)piperazin-1-yl)methanone involves a series of chemical reactions. The starting materials include 4-methoxybenzaldehyde, 6-methoxy-3-pyridazinecarboxylic acid, and piperazine. The reaction involves the condensation of 4-methoxybenzaldehyde with 6-methoxy-3-pyridazinecarboxylic acid in the presence of a base to form an intermediate product. The intermediate product is then reacted with piperazine to form the final compound.
Applications De Recherche Scientifique
(4-Methoxyphenyl)(4-(6-methoxypyridazin-3-yl)piperazin-1-yl)methanone has been investigated for its potential therapeutic properties. It has been found to exhibit significant anti-inflammatory, analgesic, and anticonvulsant activities in animal models. It has also been found to have potential as an antidepressant and anxiolytic agent.
Propriétés
IUPAC Name |
(4-methoxyphenyl)-[4-(6-methoxypyridazin-3-yl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O3/c1-23-14-5-3-13(4-6-14)17(22)21-11-9-20(10-12-21)15-7-8-16(24-2)19-18-15/h3-8H,9-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZMZAAYGKPDPHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=NN=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-isobutyl-5-(4-methoxyphenyl)-8,9-dihydrofuro[3',4':5,6]pyrido[2,3-d]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B2618549.png)
![Benzo[d]thiazol-6-yl(4-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2618553.png)
![2-[Ethyl-(2-methoxyphenyl)amino]ethanol](/img/structure/B2618554.png)
![ethyl 8-methyl-6-(1-naphthyl)-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B2618556.png)


![5,6-dichloro-N-[2-(hydroxymethyl)cyclopropyl]pyridine-3-sulfonamide](/img/structure/B2618561.png)

![2-(Piperidin-4-yloxy)benzo[d]thiazole hydrochloride](/img/structure/B2618565.png)
![2-[(2-Methylphenyl)sulfanyl]-N-[4-(pyridin-4-yloxy)phenyl]acetamide](/img/structure/B2618567.png)

![N-(1-butyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-5-methylisoxazole-3-carboxamide](/img/structure/B2618569.png)
![2-((1-((4-bromophenyl)sulfonyl)-1H-benzo[d]imidazol-2-yl)thio)-1-(4-chlorophenyl)ethanone](/img/structure/B2618570.png)
![7-(2-mercaptoethyl)pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B2618571.png)